molecular formula C13H16N2O B2537364 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol CAS No. 371765-93-4

1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol

Cat. No.: B2537364
CAS No.: 371765-93-4
M. Wt: 216.284
InChI Key: VULNFYJJEVKDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol is an organic compound that features both an imidazole ring and a phenyl group

Preparation Methods

The synthesis of 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol can be achieved through several routes. One common method involves the alkylation of 1-methylimidazole with a suitable phenylpropanol derivative under basic conditions. Industrial production methods often utilize acid-catalyzed methylation of imidazole by methanol or the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Chemical Reactions Analysis

1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. .

Scientific Research Applications

1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The imidazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol can be compared with other imidazole-containing compounds such as:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-methylimidazol-4-yl)-3-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-10-14-9-12(15)13(16)8-7-11-5-3-2-4-6-11/h2-6,9-10,13,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULNFYJJEVKDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.